molecular formula C12H15Cl2NO B2377218 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 2251053-78-6

7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2377218
CAS No.: 2251053-78-6
M. Wt: 260.16
InChI Key: QVYLROWRGYRAMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for 2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)12 (9-14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride include a molecular weight of 225.72 . It is a powder at room temperature .

Scientific Research Applications

  • Histone Deacetylase Inhibition :

    • Spiropiperidine hydroxamic acid derivatives, closely related to 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds show promise in inhibiting nuclear extract HDACs and exhibit antiproliferative activity on various tumor cell lines, indicating potential applications in cancer therapy (Varasi et al., 2011).
  • Sigma Receptor Ligands :

    • Spiropiperidine derivatives, including compounds similar to this compound, demonstrate significant affinity for sigma receptors. These compounds have been explored for their potential in neuropharmacology, particularly in relation to sigma1 and sigma2 receptors, which are implicated in various neurological disorders (Maier & Wünsch, 2002).
  • Chemical Synthesis and Scaffold Development :

    • Novel synthesis methods have been developed for compounds like this compound, aimed at enriching 'privileged structure'-based libraries. These methods involve key intramolecular reactions, signifying the compound's utility in advancing synthetic chemistry (Leflemme, Stoit, & Borghese, 2012).
  • Potential in Cardiovascular Therapeutics :

    • Derivatives of spiro[benzofuran-2,4'-piperidine], a structure akin to this compound, have shown promising antihypertensive activity in animal models, indicating potential applications in cardiovascular medicine (Davis et al., 1983).
  • Neuroimaging and PET Radiotracers :

    • Spirocyclic piperidine derivatives, related to this compound, have been evaluated as sigma1 receptor ligands for neuroimaging with positron emission tomography (PET). This suggests their potential use in brain imaging and in the study of neurological diseases (Maestrup et al., 2009).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has considerable potential for the treatment of microbial diseases . Therefore, “7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride”, as a derivative, may also have potential in this area.

Mechanism of Action

Target of Action

The primary target of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and plays a crucial role in allergic and inflammatory reactions .

Mode of Action

7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride: acts as a potent, nonpeptide inhibitor of human mast cell tryptase . The compound binds to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in the release of inflammatory mediators, potentially reducing allergic and inflammatory responses .

Biochemical Pathways

The exact biochemical pathways affected by 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride Given its role as an inhibitor of mast cell tryptase, it is likely to affect pathways related to inflammation and allergic responses . Downstream effects could include a reduction in symptoms associated with these responses, such as swelling, redness, and itching .

Result of Action

The molecular and cellular effects of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride ’s action would likely involve a reduction in the activity of mast cell tryptase, leading to a decrease in the release of inflammatory mediators . This could result in a reduction of symptoms associated with allergic and inflammatory responses .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .

Properties

IUPAC Name

7-chlorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-11(10)15-8-12(9)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPQFVCOQFQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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